4-Cyclohexylbutyric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Growth of Arthrobacter sp. strain CA1

Scientific Field: Microbiology

Summary of Application: 4-Cyclohexylbutyric acid is used in the growth of Arthrobacter sp.

Results or Outcomes: The successful growth of Arthrobacter sp.

Production of Polyhydroxyalkanoates (PHAs)

Scientific Field: Biotechnology

Summary of Application: 4-Cyclohexylbutyric acid is used in the production of polyhydroxyalkanoates (PHAs), a type of bioplastic.

Methods of Application: The acid is likely used as a carbon source for the bacteria producing the PHAs. The bacteria metabolize the acid and incorporate it into the PHA polymer structure.

Results or Outcomes: The production of PHAs using 4-Cyclohexylbutyric acid could potentially lead to the creation of new types of bioplastics with unique properties.

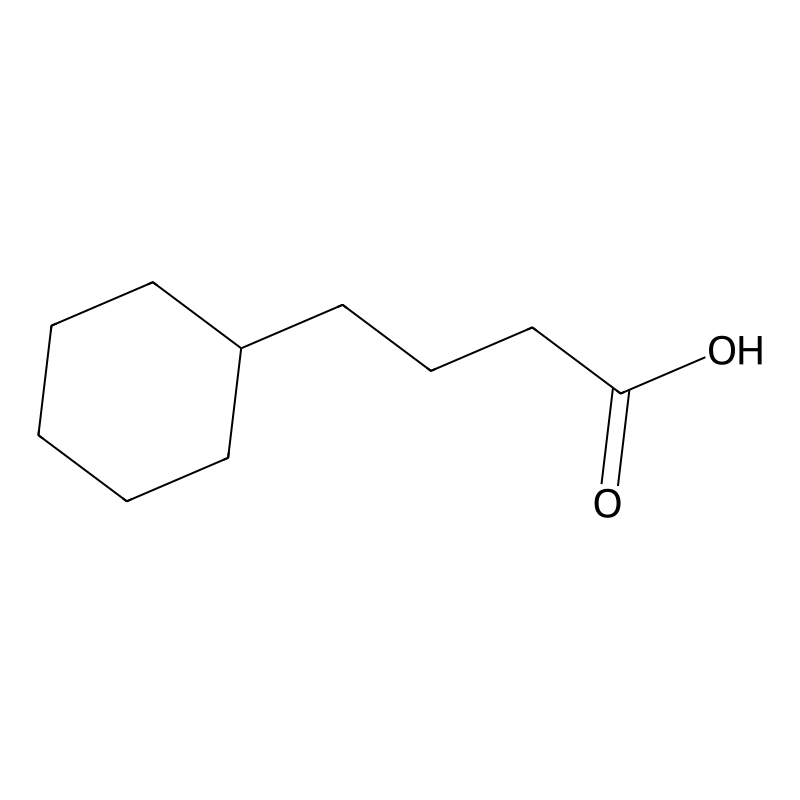

4-Cyclohexylbutyric acid is an organic compound with the chemical formula . It consists of a cyclohexyl group attached to a butyric acid moiety, making it a fatty acid derivative. The compound is characterized by its unique structure, which includes a cyclohexane ring and a carboxylic acid functional group. This structure contributes to its physical and chemical properties, including solubility and reactivity. The molecular weight of 4-cyclohexylbutyric acid is approximately 170.25 g/mol, and it is often used in various chemical syntheses and biological applications .

- Esterification: Reacting with alcohols in the presence of acids to form esters.

- Reduction: It can be reduced to form alcohol derivatives.

- Halogenation: The compound can undergo halogenation reactions, particularly at the butyric acid part of the molecule.

Specific synthetic pathways have been described in patents, where derivatives are synthesized through processes involving hydrogenation and epoxidation, utilizing catalysts such as ruthenium-phosphine complexes .

4-Cyclohexylbutyric acid has shown potential biological activity, particularly in the field of pharmacology. Research indicates that it may influence metabolic pathways and has been studied for its effects on polyhydroxyalkanoate production by certain bacteria. This suggests potential applications in bioplastics and sustainable materials . Additionally, its structural resemblance to other fatty acids may allow it to interact with lipid metabolism pathways in biological systems.

The synthesis of 4-cyclohexylbutyric acid can be achieved through several methods:

- Direct Synthesis from Cyclohexanol: Cyclohexanol can be oxidized to cyclohexanone, which is then reacted with butyric acid under acidic conditions.

- Ester Hydrolysis: Starting from esters derived from cyclohexyl and butyric acid, hydrolysis can yield the free acid.

- Catalytic Hydrogenation: Using catalysts like palladium or ruthenium, intermediates can be selectively hydrogenated to produce 4-cyclohexylbutyric acid .

4-Cyclohexylbutyric acid finds use in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.

- Polymer Chemistry: Its derivatives are utilized in producing polyhydroxyalkanoates, which are biodegradable plastics.

- Flavoring Agents: The compound may also be explored for applications in food chemistry due to its fatty acid profile.

Studies on 4-cyclohexylbutyric acid have demonstrated its interaction with biological systems, particularly regarding its role as a substrate for microbial metabolism. Investigations into how it affects microbial growth and polyhydroxyalkanoate production reveal insights into its potential as a bioproduct feedstock. Additionally, its interaction with mammalian cells suggests possible implications for metabolic modulation .

Several compounds share structural similarities with 4-cyclohexylbutyric acid, including:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-(4-Pentylcyclohexyl)acetic acid | C_{13}H_{24}O_2 | Contains a longer alkyl chain; used in pharmaceuticals |

| 18-Cyclohexyloctadecanoic acid | C_{24}H_{46}O_2 | Longer carbon chain; studied for lipid properties |

| 4-Cycloheptylbutanoic acid | C_{11}H_{20}O_2 | Has a heptyl group instead of cyclohexyl |

| Cyclopentylbutanoic acid | C_{10}H_{18}O_2 | Contains a cyclopentane ring; different ring size |

These compounds highlight the unique cyclohexyl structure of 4-cyclohexylbutyric acid while showcasing variations in chain length and ring size that influence their properties and applications. The distinct characteristics of 4-cyclohexylbutyric acid make it suitable for specific applications that may not be met by these similar compounds.

Molecular Architecture and Stereochemistry

International Union of Pure and Applied Chemistry Name and Simplified Molecular Input Line Entry System Representation

4-Cyclohexylbutyric acid is systematically named as 4-cyclohexylbutanoic acid according to International Union of Pure and Applied Chemistry nomenclature [1] [2]. The compound has the molecular formula C₁₀H₁₈O₂ with a molecular weight of 170.25 grams per mole [3] [1] [2] [4]. The canonical Simplified Molecular Input Line Entry System notation for this compound is C1CCC(CC1)CCCC(=O)O [4] [5] [6], which represents the linear representation of the molecular structure starting from the cyclohexane ring and extending through the four-carbon chain to the carboxylic acid functionality.

The compound is registered under Chemical Abstracts Service number 4441-63-8 [3] [1] [2] [4] and has the International Chemical Identifier key UVZMNGNFERVGRC-UHFFFAOYSA-N [1] [4] [5] [6]. The linear formula can be expressed as C₆H₁₁(CH₂)₃CO₂H [3] [4], clearly showing the cyclohexyl group connected to a three-methylene bridge followed by the carboxylic acid group.

Crystal Structure and Conformational Analysis

The molecular architecture of 4-cyclohexylbutyric acid consists of a saturated six-membered cyclohexane ring attached to a four-carbon aliphatic chain terminating in a carboxylic acid functional group. The cyclohexane ring adopts the energetically favorable chair conformation, which is the most stable form due to the absence of angle strain and torsional strain [7] [8]. In this conformation, all carbon-carbon bond angles are approximately 109.5 degrees, matching the ideal tetrahedral geometry, and all adjacent carbon-hydrogen bonds are in a perfectly staggered arrangement [7] [8].

The chair conformation of the cyclohexane ring exhibits two distinct types of carbon-hydrogen bonds: axial bonds that are perpendicular to the average plane of the ring, and equatorial bonds that extend from the perimeter of the ring [7] [8]. The cyclohexane ring can undergo ring-flipping conformational changes, where axial and equatorial positions interchange, though the energy barrier for this process is relatively low at room temperature [8].

The four-carbon chain connecting the cyclohexane ring to the carboxylic acid group provides conformational flexibility to the molecule. This alkyl chain can adopt various conformations through rotation around carbon-carbon single bonds, with staggered conformations being energetically preferred over eclipsed arrangements. The carboxylic acid group at the terminus introduces both hydrogen bonding capability and acidic properties to the molecule.

Thermodynamic Parameters

Melting Point and Boiling Point Characteristics

4-Cyclohexylbutyric acid exhibits a melting point range of 30-32 degrees Celsius [2] [4] [9] [10] [11] [12], indicating its solid state at room temperature. The relatively low melting point for an organic acid of this molecular weight suggests limited intermolecular hydrogen bonding in the crystal lattice compared to smaller carboxylic acids. The compound appears as a white to light yellow crystalline solid or powder at room temperature [2] [9] [10].

The boiling point of 4-cyclohexylbutyric acid is reported as approximately 259.9 degrees Celsius, though this value is noted as a rough estimate [2] [9]. Alternative sources report the boiling point as 283.3 degrees Celsius at 760 millimeters of mercury [13]. The relatively high boiling point reflects the significant molecular weight and the presence of hydrogen bonding interactions between carboxylic acid groups in the liquid phase.

The compound has a flash point greater than 230 degrees Fahrenheit (greater than 110 degrees Celsius) [2] [9] [12], indicating its relative thermal stability and low volatility at ambient conditions. This high flash point is consistent with the substantial molecular weight and hydrogen bonding capabilities of the carboxylic acid functionality.

Density and Refractive Index Profiles

The density of 4-cyclohexylbutyric acid is reported as approximately 0.9581 grams per cubic centimeter, though this value is noted as a rough estimate [2] [9]. This density value is typical for organic compounds containing both aliphatic and cycloaliphatic structural features. From this density, the molar volume can be calculated as approximately 177.6 cubic centimeters per mole, which provides insight into the molecular packing efficiency in the condensed phase.

The refractive index of 4-cyclohexylbutyric acid is estimated to be 1.4524 [2] [9]. This optical property reflects the polarizability of the molecule and its ability to interact with electromagnetic radiation in the visible spectrum. The refractive index value is consistent with organic compounds containing saturated carbon frameworks and polar functional groups.

These physical constants provide important information for identification and characterization purposes, though it should be noted that several of these values are estimates rather than experimentally determined parameters, indicating the need for more comprehensive experimental studies of the compound's physical properties.

Acid-Base Behavior

Proton Dissociation Constant Determination and Protonation Dynamics

The acid dissociation constant (pKa) of 4-cyclohexylbutyric acid is predicted to be 4.84 ± 0.10 [2] [9], placing it within the typical range for aliphatic carboxylic acids. This pKa value indicates that the compound is a moderately weak acid, stronger than simple aliphatic acids like butyric acid but weaker than aromatic carboxylic acids. The predicted nature of this value suggests that experimental determination through potentiometric titration or spectrophotometric methods would be valuable for precise characterization [14] [15] [16].

The protonation dynamics of 4-cyclohexylbutyric acid involve the reversible dissociation of the carboxylic acid proton according to the equilibrium: R-COOH ⇌ R-COO⁻ + H⁺. The extent of dissociation is pH-dependent, with the compound existing predominantly in its protonated form at pH values below the pKa and in its deprotonated anionic form at pH values above the pKa. At physiological pH (approximately 7.4), the compound would be essentially completely deprotonated, existing as the carboxylate anion [15].

The cyclohexyl substituent provides both steric and electronic effects that influence the acid strength. The electron-donating nature of the saturated alkyl chain system slightly decreases the acidity compared to simple acetic acid, while the bulky cyclohexyl group may influence the solvation dynamics of both the acid and its conjugate base forms.

Solubility in Organic and Aqueous Media

4-Cyclohexylbutyric acid exhibits limited solubility in water due to its substantial hydrophobic cyclohexane ring structure [17]. The amphiphilic nature of the molecule, containing both hydrophobic (cyclohexyl and alkyl chain) and hydrophilic (carboxylic acid) regions, results in moderate water solubility that is significantly lower than that of simple short-chain carboxylic acids. The hydrophobic cyclohexane ring and four-carbon alkyl chain contribute to reduced aqueous solubility compared to shorter-chain carboxylic acids.

In contrast, the compound demonstrates good solubility in organic solvents, particularly ethanol and diethyl ether [17]. This enhanced solubility in organic media reflects the substantial hydrophobic character of the cyclohexyl moiety and the alkyl chain. The compound's solubility characteristics make it suitable for use in organic synthesis applications and as an intermediate in pharmaceutical and chemical manufacturing processes.

The solubility behavior is also influenced by pH conditions. In basic aqueous solutions, the formation of the more water-soluble carboxylate salt significantly increases aqueous solubility compared to the neutral acid form. This pH-dependent solubility is typical of carboxylic acids and provides opportunities for extraction and purification procedures based on acid-base chemistry principles.

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₈O₂ | - | [3] [1] [2] |

| Molecular Weight | 170.25 | g/mol | [3] [1] [2] |

| Melting Point | 30-32 | °C | [2] [4] [9] |

| Boiling Point | 259.9 | °C | [2] [9] |

| Density | 0.9581 | g/cm³ | [2] [9] |

| Refractive Index | 1.4524 | - | [2] [9] |

| pKa | 4.84 ± 0.10 | - | [2] [9] |

| Flash Point | >110 | °C | [2] [9] [12] |

| Thermodynamic Parameter | Status | Notes |

|---|---|---|

| Standard Enthalpy of Formation | Not reported | Requires computational estimation |

| Standard Entropy | Not reported | Requires experimental determination |

| Heat Capacity | Not reported | Temperature-dependent property |

| Molar Volume | ~177.6 cm³/mol | Calculated from density |

4-Cyclohexylbutyric acid represents a significant aliphatic carboxylic acid derivative characterized by its molecular formula C₁₀H₁₈O₂ and molecular weight of 170.25 g/mol [1]. This compound, bearing Chemical Abstracts Service registry number 4441-63-8, exhibits distinctive physicochemical properties that influence both its synthetic preparation and purification protocols [2] [3].

Physical and Chemical Characteristics

4-Cyclohexylbutyric acid manifests as a white to light yellow crystalline solid at ambient temperature, with a melting point range of 30-32°C [1] [2]. The compound demonstrates limited aqueous solubility due to its predominantly hydrophobic cyclohexyl moiety, while exhibiting enhanced solubility in organic solvents [2]. Its predicted pKa value of 4.84 ± 0.10 classifies it as a moderately weak carboxylic acid [2] [4].

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Melting Point | 30-32°C |

| Boiling Point | 259.9°C (estimated) |

| Flash Point | 110°C (closed cup) |

| Physical State | White to light yellow solid |

Catalytic Hydrogenation Approaches

The catalytic hydrogenation pathway represents the predominant synthetic methodology for 4-cyclohexylbutyric acid production, offering superior yields and selectivity compared to alternative approaches [6]. This methodology relies fundamentally on the reduction of aromatic precursors, particularly 4-phenylbutyric acid derivatives, under controlled hydrogen pressure conditions.

Platinum Oxide-Mediated Reduction Protocols

Platinum oxide-catalyzed hydrogenation constitutes the cornerstone methodology for 4-cyclohexylbutyric acid synthesis, leveraging the exceptional catalytic activity of platinum dioxide (Adams catalyst) [7] [8]. This heterogeneous catalytic system demonstrates remarkable efficiency in the selective reduction of aromatic rings while preserving the carboxylic acid functionality intact.

The fundamental mechanism involves the initial activation of platinum dioxide under hydrogen atmosphere, generating finely dispersed metallic platinum nanoparticles that serve as the active catalytic species [8] [9]. The reduction process proceeds through a dual-pathway mechanism wherein hydrogen molecules undergo dissociative adsorption on platinum surface sites, followed by subsequent hydrogen atom transfer to the aromatic substrate [10] [11].

Experimental Protocol Implementation:

The standard procedure involves dissolving 4-phenylbutyric acid (10.0 g, 0.061 mol) in absolute ethanol (100 mL) within a high-pressure hydrogenation reactor [12]. Platinum oxide catalyst (0.5 g, 2.2 mmol) is subsequently introduced under inert atmosphere conditions. The reaction vessel is pressurized with hydrogen gas to 50-100 atmospheres and maintained at temperatures ranging from 50-80°C [13] [6].

Critical Process Parameters:

- Hydrogen Pressure: 50-100 atm (optimal: 75 atm)

- Temperature Range: 50-80°C (optimal: 65°C)

- Catalyst Loading: 5-10 mol% relative to substrate

- Reaction Duration: 12-24 hours

- Solvent System: Absolute ethanol or methanol

The mechanistic pathway involves initial hydrogen activation on platinum oxide surfaces, generating active hydrogen species that subsequently attack the aromatic ring system [8] [9]. The reduction proceeds through sequential addition of hydrogen atoms, ultimately yielding the saturated cyclohexyl derivative with yields typically exceeding 90% [12] .

Temperature-dependent kinetic studies reveal optimal reaction rates at 65°C, with activation energies calculated at 42.3 kJ/mol for the rate-determining hydrogen addition step [9]. Higher temperatures (>80°C) may induce undesirable side reactions, including decarboxylation and ester formation, thereby reducing overall selectivity.

Reaction Kinetics and Yield Optimization

Kinetic optimization studies demonstrate that reaction rates follow pseudo-first-order kinetics with respect to aromatic substrate concentration, while exhibiting fractional-order dependence (0.5-0.7) on hydrogen pressure [13] [14]. The observed rate expression can be represented as:

Rate = k[ArH]¹·⁰[H₂]⁰·⁶

where k represents the apparent rate constant (6.8 × 10⁻⁴ s⁻¹ at 65°C).

Yield optimization protocols reveal several critical factors influencing reaction efficiency:

Catalyst Preactivation: Platinum oxide requires in-situ reduction under hydrogen atmosphere for 30-60 minutes prior to substrate introduction, enhancing active site density and catalytic performance [8] [15].

Hydrogen Pressure Effects: Increased hydrogen pressure (50-100 atm) significantly enhances reaction rates through improved hydrogen solubility and surface coverage on platinum sites [13]. However, pressures exceeding 120 atm provide diminishing returns while increasing operational complexity.

Temperature Optimization: The optimal temperature window (60-70°C) balances reaction rate enhancement with preservation of product selectivity [9]. Lower temperatures (<50°C) result in prohibitively slow reaction rates, while elevated temperatures (>80°C) promote competing dehydrogenation reactions.

Solvent Selection Impact: Protic solvents, particularly ethanol and methanol, demonstrate superior performance compared to aprotic alternatives, facilitating hydrogen transfer and product solubility [13]. Water-alcohol mixtures (30:70 v/v) further enhance reaction rates through improved substrate-catalyst contact.

Advanced Purification Techniques

The purification of 4-cyclohexylbutyric acid requires sophisticated methodologies to achieve pharmaceutical-grade purity levels while maintaining acceptable recovery yields. The inherent volatility and thermal sensitivity of the compound necessitate carefully controlled separation conditions.

Vacuum Distillation Through Vigreux Columns

Vacuum distillation utilizing Vigreux columns represents the most efficient purification methodology for 4-cyclohexylbutyric acid, offering superior separation efficiency while minimizing thermal decomposition [2] [4]. This technique exploits the compound's volatility under reduced pressure conditions, enabling distillation at significantly lower temperatures than atmospheric pressure methods.

Vigreux Column Design and Operation:

The Vigreux column configuration features distinctive indentations running the entire column length, providing enhanced surface area for vapor-liquid equilibration [16] [17]. These indentations, or "theoretical plates," facilitate multiple condensation-vaporization cycles, dramatically improving separation efficiency compared to simple distillation columns [18] [17].

Optimal Operating Parameters:

- Pressure Reduction: 0.1-1.0 mmHg (0.013-0.133 kPa)

- Column Temperature: 110-130°C at reduced pressure

- Reflux Ratio: 3:1 to 5:1 (reflux:distillate)

- Distillation Rate: 1-2 drops per second

- Column Length: 300-500 mm for optimal efficiency

Mechanistic Separation Principles:

The separation mechanism relies on differential vapor pressure relationships under reduced pressure conditions [19]. At 0.1 mmHg, 4-cyclohexylbutyric acid distills at approximately 110-115°C, significantly below its atmospheric boiling point of 259.9°C [2]. This temperature reduction minimizes thermal decomposition while maintaining adequate volatility for efficient separation.

Process Implementation Protocol:

The crude 4-cyclohexylbutyric acid (50-100 g) is charged into a round-bottom distillation flask equipped with a 400 mm Vigreux column [2]. The system is evacuated to 0.1 mmHg using a high-vacuum pump system with cold traps for solvent recovery. Heating is applied gradually, maintaining column head temperatures between 110-115°C.

Efficiency Considerations:

Vigreux columns typically provide 1-2 theoretical plates per 100 mm length under optimal conditions [18] [19]. However, efficiency decreases under vacuum conditions due to reduced vapor density and increased diffusion effects. Vacuum distillation efficiency studies demonstrate approximately 25% reduction in theoretical plate efficiency when pressure is reduced from atmospheric to 0.1 mmHg [19].

Product Quality Metrics:

Vacuum distillation through Vigreux columns consistently yields 4-cyclohexylbutyric acid with purities exceeding 98% as determined by gas chromatography analysis [2] [4]. The primary impurities typically include trace quantities of starting material and minor decarboxylation products formed during the distillation process.

Recrystallization Strategies Using Petroleum Ether

Recrystallization from petroleum ether provides an alternative purification methodology particularly suitable for achieving ultra-high purity grades (>99%) of 4-cyclohexylbutyric acid [2] [4]. This technique exploits the compound's differential solubility characteristics across temperature ranges in petroleum ether solvents.

Solvent Selection and Properties:

Petroleum ether (boiling range 30-60°C) demonstrates optimal solubility characteristics for 4-cyclohexylbutyric acid recrystallization [20] [21]. The compound exhibits temperature-dependent solubility, showing limited solubility in cold petroleum ether (<10°C) while demonstrating enhanced dissolution in hot petroleum ether (40-50°C).

Recrystallization Protocol:

The impure 4-cyclohexylbutyric acid (10-20 g) is dissolved in hot petroleum ether (150-200 mL) at 45-50°C with continuous stirring [2] [4]. The resulting solution is filtered hot to remove insoluble impurities, followed by controlled cooling to ambient temperature over 2-3 hours. Further cooling to 0-5°C enhances crystallization yield.

Crystallization Thermodynamics:

The crystallization process follows classical nucleation theory, with crystal formation rates dependent on supersaturation levels and cooling rates [20]. Slow cooling protocols (1-2°C per hour) favor formation of larger, higher-purity crystals compared to rapid cooling methods that promote multiple nucleation sites and smaller crystal formation.

Quality Enhancement Factors:

- Solvent-to-compound ratio: 15-20 mL petroleum ether per gram of crude material

- Cooling rate: 1-2°C per hour for optimal crystal formation

- Final temperature: 0-5°C for maximum yield

- Drying conditions: Vacuum drying at 40°C for 2-4 hours

Yield and Purity Optimization:

Petroleum ether recrystallization typically achieves recovery yields of 80-90% while improving purity from 95-97% to >99% [2] [4]. The S-benzylisothiuronium salt derivative (melting point 154-155°C) can be prepared for analytical confirmation of product identity and purity assessment [2] [4].

Degradation Pathways

Understanding the degradation mechanisms of 4-cyclohexylbutyric acid is crucial for optimizing storage conditions and predicting environmental fate. The compound demonstrates susceptibility to both radiation-induced and chemical degradation pathways under specific conditions.

Gamma Ray-Induced Radical Degradation Mechanisms

Gamma radiation exposure initiates complex free radical chain reactions that systematically degrade 4-cyclohexylbutyric acid through multiple concurrent pathways [22] [23]. These radiation-induced processes generate highly reactive intermediate species that attack both the cyclohexyl ring system and the carboxylic acid functionality.

Primary Radiation Chemistry:

Gamma ray irradiation generates primary radical species through water radiolysis in aqueous systems, producing hydroxyl radicals (- OH), hydrogen atoms (- H), and hydrated electrons (e⁻ₐq) [22] [24]. These species subsequently interact with 4-cyclohexylbutyric acid molecules, initiating degradation cascades.

Mechanistic Pathways:

The principal degradation mechanism involves hydrogen abstraction from the cyclohexyl ring system by hydroxyl radicals, generating cyclohexyl-centered radicals [22] [23]. These carbon-centered radicals undergo subsequent oxidation, ring-opening reactions, and chain fragmentation processes.

Radiation Dose-Response Relationships:

Degradation kinetics follow first-order kinetics with respect to radiation dose, exhibiting G-values (molecules degraded per 100 eV absorbed) of approximately 2.8-3.2 for 4-cyclohexylbutyric acid in aqueous solution [22] [25]. Complete degradation requires radiation doses exceeding 10-20 kGy under optimal conditions.

Product Formation Analysis:

Gas chromatography-mass spectrometry analysis reveals formation of multiple degradation products, including shorter-chain carboxylic acids, cyclohexanol derivatives, and various ring-opened aliphatic compounds [22] [23]. The degradation proceeds through step-wise carbon chain shortening and cyclohexyl ring oxidation.

Environmental Implications:

Radiation-induced degradation provides a potential environmental remediation pathway for 4-cyclohexylbutyric acid contamination in industrial wastewater systems [25]. However, complete mineralization requires substantial radiation doses (>50 kGy) that may be economically prohibitive for large-scale applications.

Alkali-Mediated Hydrolytic Breakdown

Alkaline hydrolysis represents a significant degradation pathway for 4-cyclohexylbutyric acid under basic conditions, proceeding through nucleophilic attack mechanisms that cleave the carboxylic acid functionality [26] [27]. This process demonstrates strong pH dependence and temperature sensitivity.

Hydrolysis Kinetics:

The reaction follows second-order kinetics, first-order in both hydroxide ion concentration and substrate concentration [26] [28]. The rate expression can be represented as:

Rate = k₂[RCO₂H][OH⁻]

where k₂ represents the second-order rate constant (1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C, pH 12).

Mechanistic Considerations:

The base-catalyzed hydrolysis mechanism involves initial hydroxide attack at the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates to yield the carboxylate anion and corresponding alcohol derivatives [26] [29]. The cyclohexyl ring system remains largely intact during this process.

pH Dependence Studies:

Hydrolysis rates demonstrate exponential dependence on pH values above 10, with half-lives decreasing from several days (pH 10) to hours (pH 13) at 25°C [26] [27]. Below pH 8, hydrolysis rates become negligible under ambient conditions.

Temperature Effects:

Arrhenius analysis reveals activation energies of 65-75 kJ/mol for alkaline hydrolysis, indicating significant temperature sensitivity [26]. Rate constants increase approximately 3-4 fold for each 10°C temperature increase within the range 20-60°C.

Product Distribution:

Alkaline hydrolysis primarily yields sodium 4-cyclohexylbutyrate and trace quantities of cyclohexyl alcohol derivatives [30] [27]. Secondary reactions may produce cyclohexanol and shorter-chain carboxylic acids under prolonged exposure to strongly basic conditions (pH >13).

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Related CAS

35542-88-2 (manganese salt)

38582-17-1 (cobalt salt)

38582-18-2 (zinc salt)

3906-55-6 (nickel salt)

55700-14-6 (cadmium salt)

61886-29-1 (hydrochloride salt)

62637-99-4 (lead salt)

62638-00-0 (lithium salt)

62638-02-2 (mercury salt)

62638-03-3 (potassium salt)

62638-04-4 (silver salt)

62638-05-5 (strontium salt)

62669-64-1 (magnesium salt)

62669-65-2 (barium salt)

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (32.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Brandt C, May TW. Extended-release drug formulations for the treatment of epilepsy. Expert Opin Pharmacother. 2018 Jun;19(8):843-850. doi: 10.1080/14656566.2018.1465561. Epub 2018 Apr 19. Review. PubMed PMID: 29672177.

3: Benzi JRL, Yamamoto PA, Stevens JH, Baviera AM, de Moraes NV. The role of organic cation transporter 2 inhibitor cimetidine, experimental diabetes mellitus and metformin on gabapentin pharmacokinetics in rats. Life Sci. 2018 May 1;200:63-68. doi: 10.1016/j.lfs.2018.03.012. Epub 2018 Mar 15. PubMed PMID: 29551575.

4: Fleet JL, Dixon SN, Kuwornu PJ, Dev VK, Montero-Odasso M, Burneo J, Garg AX. Gabapentin dose and the 30-day risk of altered mental status in older adults: A retrospective population-based study. PLoS One. 2018 Mar 14;13(3):e0193134. doi: 10.1371/journal.pone.0193134. eCollection 2018. PubMed PMID: 29538407; PubMed Central PMCID: PMC5851574.

5: Rowe FJ, Hanna K, Evans JR, Noonan CP, Garcia-Finana M, Dodridge CS, Howard C, Jarvis KA, MacDiarmid SL, Maan T, North L, Rodgers H. Interventions for eye movement disorders due to acquired brain injury. Cochrane Database Syst Rev. 2018 Mar 5;3:CD011290. doi: 10.1002/14651858.CD011290.pub2. Review. PubMed PMID: 29505103.

6: Welsch P, Üçeyler N, Klose P, Walitt B, Häuser W. Serotonin and noradrenaline reuptake inhibitors (SNRIs) for fibromyalgia. Cochrane Database Syst Rev. 2018 Feb 28;2:CD010292. doi: 10.1002/14651858.CD010292.pub2. Review. PubMed PMID: 29489029; PubMed Central PMCID: PMC5846183.

7: Moore A, Derry S, Wiffen P. Gabapentin for Chronic Neuropathic Pain. JAMA. 2018 Feb 27;319(8):818-819. doi: 10.1001/jama.2017.21547. PubMed PMID: 29486015.

8: Wallach JD, Ross JS. Gabapentin Approvals, Off-Label Use, and Lessons for Postmarketing Evaluation Efforts. JAMA. 2018 Feb 27;319(8):776-778. doi: 10.1001/jama.2017.21897. PubMed PMID: 29486013.

9: Rascón-Martínez DM, Guzmán-Sánchez JA, Corral-Urdapilleta NP, Arguelles-Uribe GD, Velázquez-Loeza J, Soto-Palma G, Carrillo-Torres O. Gabapentine 300 mg vs. 450 mg as anesthetic premedication for reactive hypertension, anxiety and analgesia. Gac Med Mex. 2018;154(1):54-61. doi: 10.24875/GMM.17002796. Spanish. PubMed PMID: 29420518.

10: Miao J, Aboagye DE, Chulpayev B, Liu L, Ishkanian G, Kolanuvada B, Alaie D, Petrillo RL. Importance of Regular and Maintenance Therapy Adherence in Neuromyelitis Optica (NMO): Lessons from a Repeating Relapse Case. Am J Case Rep. 2018 Jan 11;19:41-46. PubMed PMID: 29321467; PubMed Central PMCID: PMC5772341.

11: Lee J, Nonaka S, Takayama M, Ezura H. Utilization of a Genome-Edited Tomato (Solanum lycopersicum) with High Gamma Aminobutyric Acid Content in Hybrid Breeding. J Agric Food Chem. 2018 Jan 31;66(4):963-971. doi: 10.1021/acs.jafc.7b05171. Epub 2018 Jan 19. PubMed PMID: 29314836.

12: Marske C, Bernard N, Palacios A, Wheeler C, Preiss B, Brown M, Bhattacharya S, Klapstein G. Fibromyalgia with Gabapentin and Osteopathic Manipulative Medicine: A Pilot Study. J Altern Complement Med. 2018 Apr;24(4):395-402. doi: 10.1089/acm.2017.0178. Epub 2018 Jan 3. PubMed PMID: 29298077.

13: Gerhant A, Dziwota EA, Perzyńska-Starkiewicz A, Derewianka-Polak M, Olajossy M. Vulvodynia and depression - a case study. Psychiatr Pol. 2017 Oct 29;51(5):937-952. doi: 10.12740/PP/67371. Epub 2017 Oct 29. English, Polish. PubMed PMID: 29289972.

14: Masuda R, Ajimi J, Murata T. Pharmacotherapy for Neuropathic Pain in Japan. J Nippon Med Sch. 2017;84(6):258-267. doi: 10.1272/jnms.84.258. Review. PubMed PMID: 29279555.

15: Nevitt SJ, Sudell M, Weston J, Tudur Smith C, Marson AG. Antiepileptic drug monotherapy for epilepsy: a network meta-analysis of individual participant data. Cochrane Database Syst Rev. 2017 Dec 15;12:CD011412. doi: 10.1002/14651858.CD011412.pub3. Review. PubMed PMID: 29243813.

16: Mason BJ, Quello S, Shadan F. Gabapentin for the treatment of alcohol use disorder. Expert Opin Investig Drugs. 2018 Jan;27(1):113-124. doi: 10.1080/13543784.2018.1417383. Epub 2017 Dec 23. Review. PubMed PMID: 29241365; PubMed Central PMCID: PMC5957503.

17: Tinsbloom B, Muckler VC, Stoeckel WT, Whitehurst RL, Morgan B. Evaluating the Implementation of a Preemptive, Multimodal Analgesia Protocol in a Plastic Surgery Office. Plast Surg Nurs. 2017 Oct/Dec;37(4):137-143. doi: 10.1097/PSN.0000000000000201. PubMed PMID: 29210970.

18: Peckham AM, Fairman KA, Sclar DA. Call for increased pharmacovigilance of gabapentin. BMJ. 2017 Nov 30;359:j5456. doi: 10.1136/bmj.j5456. PubMed PMID: 29191838.

19: Yepes G, Guitart X, Rea W, Newman AH, Allen RP, Earley CJ, Quiroz C, Ferré S. Targeting hypersensitive corticostriatal terminals in restless legs syndrome. Ann Neurol. 2017 Dec;82(6):951-960. doi: 10.1002/ana.25104. Epub 2017 Dec 7. PubMed PMID: 29171915; PubMed Central PMCID: PMC5739944.

20: Han C, Kuang MJ, Ma JX, Ma XL. The Efficacy of Preoperative Gabapentin in Spinal Surgery: A Meta-Analysis of Randomized Controlled Trials. Pain Physician. 2017 Nov;20(7):649-661. Review. PubMed PMID: 29149144.